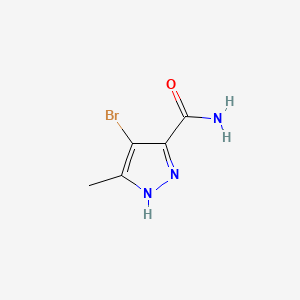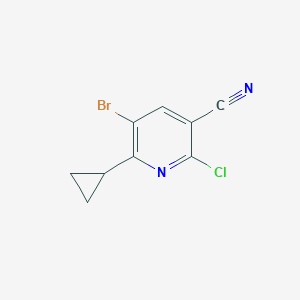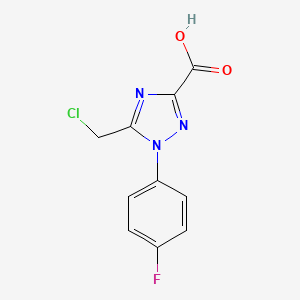
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
Vue d'ensemble
Description
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride (4-PMSM) is a chemical compound that has been widely used in scientific research and laboratory experiments. It is a versatile compound that has been used in a variety of applications, ranging from synthesis methods to biochemical and physiological effects.
Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research, where it may serve as a biochemical tool for the study of protein structure and function. Its unique chemical properties can be leveraged to modify proteins or peptides, thereby aiding in the identification and characterization of new proteins or the study of protein-protein interactions .
Drug Design and Development
As a molecule containing both piperazine and morpholine groups, it can be a valuable intermediate in the synthesis of pharmaceuticals. The piperazine moiety, in particular, is a common feature in many drugs, suggesting that this compound could be used in the development of new therapeutic agents .
Synthesis of Piperidine Derivatives
Piperidine derivatives are important in medicinal chemistry. This compound could be used as a starting material or intermediate in the synthesis of various piperidine derivatives, which are prevalent in over twenty classes of pharmaceuticals .
Biological Activity Studies
The compound’s structure suggests potential biological activity, making it a candidate for pharmacological studies. Researchers can use it to explore its interaction with biological targets, which could lead to the discovery of new biological pathways or drug targets .
Chemical Biology
In chemical biology, this compound can be used to study the chemical processes within and relating to living organisms. It could act as a molecular probe to understand cellular processes, enzyme mechanisms, or metabolic pathways .
Material Science
The morpholine and piperazine rings present in the compound suggest potential applications in material science. It could be used in the synthesis of new polymers or as a crosslinking agent, contributing to the development of materials with novel properties .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to develop new methods for the detection and quantification of biological or chemical substances .
Educational Purposes
In academic settings, it can be used to demonstrate various chemical reactions and synthesis techniques to students, thus serving as an educational tool in organic chemistry laboratories .
Mécanisme D'action
Target of Action
The primary targets of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
The exact mode of action of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is not well-documented. As a morpholine derivative, it may share some properties with other morpholine compounds. For example, some morpholine derivatives have been found to inhibit certain fungal enzymes . .
Biochemical Pathways
Morpholine compounds are known to adjust pH levels in steam plants, suggesting they may interact with biochemical pathways related to pH regulation . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Pharmacokinetics
Its molecular weight is 271.76 , which may influence its absorption and distribution
Result of Action
As a biochemical used for proteomics research , it may be involved in protein-related processes.
Action Environment
It is recommended to store this compound at room temperature , suggesting that temperature may affect its stability
Propriétés
IUPAC Name |
4-piperazin-1-ylsulfonylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S.ClH/c12-15(13,10-3-1-9-2-4-10)11-5-7-14-8-6-11;/h9H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPGMLOCLXQVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

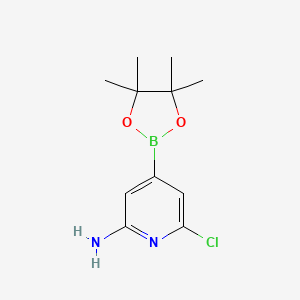
![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)

![2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride](/img/structure/B1520820.png)
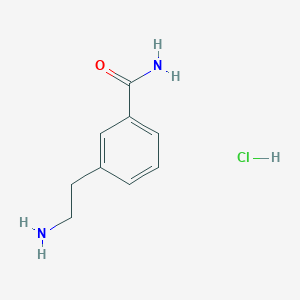
![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)
